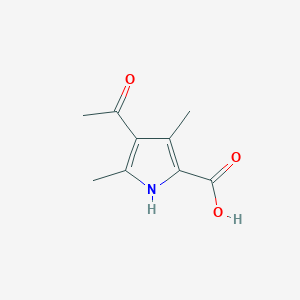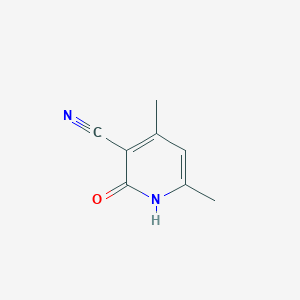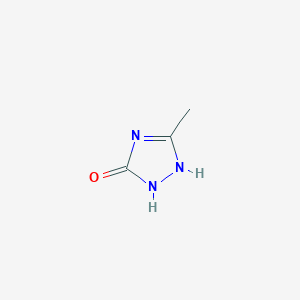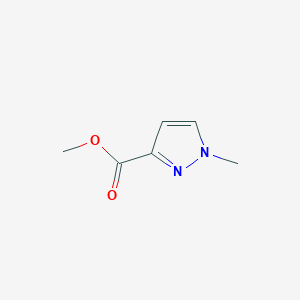
4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸
描述
“4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C11H15NO3 . It is also known as "4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester" .
Synthesis Analysis
The synthesis of pyrrole derivatives like “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is 209.2417 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the sources.科学研究应用
药物研究
4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸: 由于其吡咯结构,该化合物在药物研究中具有重要价值,而吡咯结构是许多药理活性分子中的常见基序。 其衍生物已被研究用于治疗抗菌剂,特别是针对分枝杆菌感染 。该化合物可被修饰的能力使得能够合成多种衍生物,这些衍生物可以被筛选以针对多种病原体的活性。
有机合成
在有机化学领域,该化合物作为合成更复杂分子的前体。 其乙酰基可用于氰基乙酰化反应,这对于创建具有潜在药物化学应用的杂环化合物至关重要 。
生物标志物开发
4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸的衍生物已被鉴定为糖尿病等疾病的生物标志物。 该化合物的结构与吡咯啉密切相关,吡咯啉是一种已知的糖尿病分子标记物,在体内经过一系列反应后产生 。这使其成为研究早期疾病检测和监测的重要目标。
作用机制
- InhA plays a crucial role in fatty acid elongation, and its inhibition disrupts mycolic acid synthesis, leading to cell wall instability and bacterial death .
- This binding inhibits the enzyme’s activity, disrupting mycolic acid elongation and cell wall formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
属性
IUPAC Name |
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWNYAZHOVSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278950 | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2386-28-9 | |
| Record name | 2386-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes these pyrrole derivatives potentially useful in agriculture?
A1: The research paper highlights the synthesis and preliminary evaluation of (E)-4-arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives as potential plant growth promoters. These compounds were synthesized from 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid through a condensation reaction with various aromatic aldehydes []. The study focuses on the impact of these compounds on seed germination and early growth parameters in several grain crop varieties.
Q2: What were the key findings regarding the effects of these compounds on seed germination?
A2: The research demonstrated that aqueous solutions of the sodium salts of these synthesized compounds exhibited notable effects on seed germination parameters []. Specifically, they positively influenced germination energy, germination percentage, seed weight, and both root length and mass. The study identified that the effectiveness varied depending on the specific arylpropenoylpyrrolecarboxylic acid derivative and the grain crop variety. Notably, compounds incorporating a halogen atom or a methoxy group within the phenyl nucleus demonstrated the most pronounced growth-promoting effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)










